molecular formula C24H27NO6 B14492493 Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine CAS No. 64058-50-0

Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine

Cat. No.: B14492493
CAS No.: 64058-50-0
M. Wt: 425.5 g/mol
InChI Key: MWWMGCVBMPQZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . This process can be optimized by using toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine include:

Uniqueness

The uniqueness of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine lies in its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64058-50-0

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine

InChI

InChI=1S/C22H25NO2.C2H2O4/c1-3-9-20-17(7-1)11-12-18-8-2-4-10-21(18)22(20)24-16-19(25-22)15-23-13-5-6-14-23;3-1(4)2(5)6/h1-4,7-10,19H,5-6,11-16H2;(H,3,4)(H,5,6)

InChI Key

MWWMGCVBMPQZDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2COC3(O2)C4=CC=CC=C4CCC5=CC=CC=C35.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.